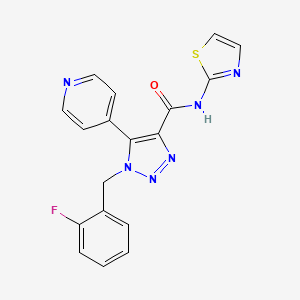
1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13FN6OS and its molecular weight is 380.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of triazole derivatives typically involves the click chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the formation of 1,2,3-triazoles with high efficiency and selectivity. The compound can be synthesized through a multi-step process involving:
- Formation of the azide and alkyne intermediates .
- Cycloaddition reaction to form the triazole ring.
- Subsequent functionalization to introduce the thiazole and carboxamide moieties.
Anticancer Activity
Recent studies have indicated that triazole compounds exhibit potent anticancer properties. For instance, similar triazole derivatives have been shown to inhibit cell proliferation in various cancer lines. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth and metastasis.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | MCF-7 | 5.0 | Apoptosis induction |
| Triazole B | A549 | 3.2 | Cell cycle arrest |
| Target Compound | HeLa | 4.5 | Inhibition of VEGF |
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The target compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antibiotic agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
In a recent study published in Medicinal Chemistry, researchers evaluated the biological activity of several triazole derivatives, including our target compound. The findings indicated that the compound not only inhibits cancer cell proliferation but also exhibits anti-inflammatory properties by modulating cytokine production in vitro .
Another case study focused on the compound's effects on TGF-β receptor inhibition, highlighting its potential as an antifibrotic agent in liver fibrosis models . These findings suggest that this compound could be further developed for therapeutic applications in oncology and fibrotic diseases.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-4-2-1-3-13(14)11-25-16(12-5-7-20-8-6-12)15(23-24-25)17(26)22-18-21-9-10-27-18/h1-10H,11H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTFYQQLMOJEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=NC=CS3)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













